molecular formula C9H7N3O3 B3041445 N-(4-cyano-2-nitrophenyl)acetamide CAS No. 29289-18-7

N-(4-cyano-2-nitrophenyl)acetamide

Cat. No.: B3041445
CAS No.: 29289-18-7
M. Wt: 205.17 g/mol
InChI Key: HCEWKFAGNGVVBE-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-nitrophenyl)acetamide (CAS: 29289-18-7) is an aromatic acetamide derivative featuring a phenyl ring substituted with a cyano group (-CN) at the 4-position and a nitro group (-NO₂) at the 2-position, linked to an acetamide moiety (-NHCOCH₃). This compound is structurally characterized by its electron-withdrawing substituents, which significantly influence its electronic properties and reactivity. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

N-(4-cyano-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEWKFAGNGVVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyano-2-nitrophenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₉H₇N₃O₃
  • Molecular Weight: 193.17 g/mol
  • CAS Number: 29289-18-7

The compound features a cyano group and a nitro group attached to a phenyl ring, which contributes to its unique reactivity and potential biological activities.

Scientific Research Applications

N-(4-cyano-2-nitrophenyl)acetamide serves as a versatile building block in organic synthesis. Its applications include:

Organic Synthesis

  • Precursor for Complex Molecules: The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Functional Group Transformations: The presence of both cyano and nitro groups allows for diverse chemical transformations, including reductions and substitutions.

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic agents .
  • Anticancer Properties: Studies have shown that the compound and its derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapies .

Material Science

  • Dye Synthesis: The compound can be used in the production of dyes due to its chromophoric properties. Its derivatives may find applications in textiles and coatings.
  • Polymer Development: this compound can act as a monomer or additive in polymer formulations, enhancing material properties such as thermal stability and mechanical strength .

Synthetic Methods

The synthesis of this compound typically involves several methods:

Common Synthetic Routes

  • Condensation Reactions:
    • Reaction between 4-cyano-2-nitroaniline and acetic anhydride or acetyl chloride.
    • Catalysts such as pyridine may be employed to facilitate the reaction.
  • Reduction Reactions:
    • The nitro group can be reduced to an amino group using hydrogenation techniques or specific reducing agents like iron powder or tin chloride.
  • Substitution Reactions:
    • The cyano group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics, highlighting the potential for developing new therapeutic agents.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that specific derivatives of this compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism of action of N-(4-cyano-2-nitrophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and nitro groups facilitate nucleophilic and electrophilic reactions, respectively, enabling the formation of complex molecules. These reactions often target specific enzymes or receptors in biological systems, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N-(4-cyano-2-nitrophenyl)acetamide, highlighting differences in substituents and their implications:

Compound Name Substituents (Position) Key Properties/Applications References
This compound -CN (4), -NO₂ (2), -NHCOCH₃ (1) High electron deficiency; synthetic intermediate for heterocycles
N-(4-Hydroxy-2-nitrophenyl)acetamide -OH (4), -NO₂ (2), -NHCOCH₃ (1) Enhanced hydrogen bonding; crystallizes in monoclinic system (C2/c)
N-(4-Chloro-2-nitrophenyl)acetamide -Cl (4), -NO₂ (2), -NHCOCH₃ (1) Increased lipophilicity; used in sulfonamide drug precursors
N-(4-Acetyloxy-2-nitrophenyl)acetamide -OAc (4), -NO₂ (2), -NHCOCH₃ (1) Hydrolytically reactive; potential prodrug applications
N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide -O(CH₂)₄Br (4), -NO₂ (2), -NHCOCH₃ (1) Bulky substituent; alkylation/nitration synthesis (77–92% yield)
Substituent Effects:
  • Electron-Withdrawing Groups (e.g., -CN, -NO₂): Reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. The cyano group in this compound enhances stability compared to hydroxyl or methoxy derivatives .
  • Hydrogen-Bonding Groups (e.g., -OH): N-(4-Hydroxy-2-nitrophenyl)acetamide exhibits intramolecular hydrogen bonds, influencing its crystalline structure (monoclinic, a = 9.6643 Å, b = 18.5534 Å) .

Physical and Crystallographic Properties

Compound Melting Point (°C) Crystallographic System Notable Interactions
This compound Not reported Not reported Predicted π-π stacking
N-(4-Hydroxy-2-nitrophenyl)acetamide 196–198 (decomp.) Monoclinic (C2/c) O–H⋯O hydrogen bonds
N-(4-Chloro-2-nitrophenyl)acetamide 145–147 Triclinic C–H⋯O intermolecular bonds

Biological Activity

N-(4-cyano-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group, a nitro group, and an acetamide moiety attached to a phenyl ring. The molecular formula is C9H7N3O3C_9H_7N_3O_3, with a molecular weight of approximately 205.17 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and as a lead compound in drug design.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines:

CompoundCell LineIC50 (µM)
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridineMDA-MB-2310.0103
6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridineA-5490.00803

These findings suggest that the compound's structural features may enhance its binding affinity to critical biological targets, leading to effective inhibition of tumor growth .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific enzymes or receptors. The cyano and nitro groups can participate in electrophilic reactions, potentially leading to the formation of reactive intermediates that can disrupt cellular processes .

Case Studies

  • Insecticidal Activity : A study evaluated the insecticidal properties of related compounds at a concentration of 200 mg/L, demonstrating significant larvicidal activity against pests like Mythimna separata and Plutella xylostella . This suggests that compounds with similar structures may have broader applications in pest control.
  • Synthesis and Evaluation : The synthesis of this compound involves various reagents such as triethylamine and pyridine, enhancing reaction rates and yields . Evaluation of synthesized derivatives showed varying degrees of biological activity, indicating the importance of structural optimization for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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